molecular formula C21H20N4O3S B2838422 N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923139-61-1

N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2838422
CAS No.: 923139-61-1
M. Wt: 408.48
InChI Key: RCCRJVPFSVOVFV-UHFFFAOYSA-N
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Description

N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline moiety, a pyrazole ring, and a methanesulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the methanesulfonamide group.

    Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Pyrazole Synthesis: The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Coupling Reaction: The quinoline and pyrazole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted methanesulfonamide derivatives.

Scientific Research Applications

N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its quinoline moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrazole ring can form hydrogen bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. The methanesulfonamide group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its multifunctional structure, which allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. Its unique combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(2-acetyl-3-quinolin-8-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-14(26)25-20(17-10-5-7-15-8-6-12-22-21(15)17)13-19(23-25)16-9-3-4-11-18(16)24-29(2,27)28/h3-12,20,24H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCRJVPFSVOVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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